N-(2-methoxybenzyl)valine
Description
N-(2-Methoxybenzyl)valine is a modified amino acid derivative where a 2-methoxybenzyl group is attached to the nitrogen atom of valine. This structural modification introduces unique steric and electronic properties, making it relevant in pharmaceutical and coordination chemistry. The 2-methoxy group on the benzyl ring influences solubility, reactivity, and intermolecular interactions, distinguishing it from other valine derivatives.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.299 |
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-9(2)12(13(15)16)14-8-10-6-4-5-7-11(10)17-3/h4-7,9,12,14H,8H2,1-3H3,(H,15,16) |
InChI Key |
JPQNZZMRAMMNAS-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NCC1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2′-Azidobenzoyl)-valine
- Structure : Features an azidobenzoyl group instead of a methoxybenzyl group.
- Synthesis : Prepared via reaction of 2-azidobenzoic acid chloride with L-valine under basic conditions, yielding an 83% crude product .
- Mass spectral data (LRMS: m/z 318.1 [M+H]⁺; HRMS confirms C₁₆H₁₆N₅O₃) contrasts with N-(2-methoxybenzyl)valine’s fragmentation pattern (see Table 1).
N-(3-Methoxy-2-oxido-benzylidene)valinate Tin Complex
- Structure : A tin(IV) complex with a Schiff base ligand derived from 3-methoxy-2-hydroxybenzaldehyde and valine .
- Key Differences: The methoxy group is at the 3-position instead of the 2-position, altering electronic effects on metal coordination. The oxido group enhances chelation with tin, enabling applications in catalysis or material science, unlike the non-metallated this compound.
N-Ethoxycarbonyl α-Methyl-L-valine
NBOMe Derivatives (e.g., 25iP-NBOMe)
- Structure : Psychedelic phenethylamines with N-(2-methoxybenzyl) groups.
- Fragmentation Analysis: The N-(2-methoxybenzyl) moiety generates diagnostic ions at m/z 121.0648 (C₈H₉O⁺) and m/z 91.0542 (C₇H₇⁺) in mass spectrometry, distinct from fluorobenzyl analogs (e.g., m/z 109.0448 for C₇H₆F⁺) .
Data Tables
Table 1: Mass Spectral Fragmentation Patterns of Benzyl-Modified Valine Derivatives
Table 2: Structural and Functional Comparisons
Research Implications
- Synthetic Flexibility : The methoxybenzyl group’s position (2- vs. 3-) significantly impacts electronic properties and reactivity, as seen in tin complex stability .
- Analytical Utility : Mass spectral fragmentation patterns (e.g., m/z 121.0648) provide rapid identification of 2-methoxybenzyl derivatives in forensic and pharmaceutical contexts .
- Biological Relevance : Steric effects from substituents like ethoxycarbonyl or azide may influence receptor binding or metabolic pathways compared to methoxybenzyl analogs .
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